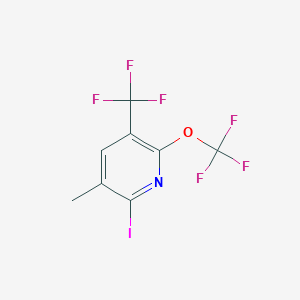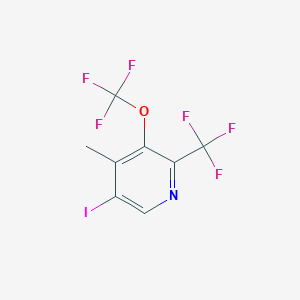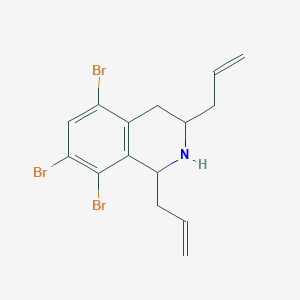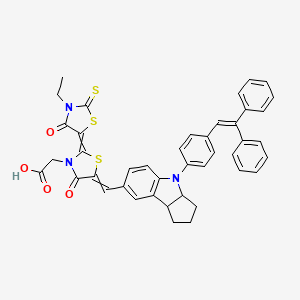![molecular formula C27H44O B14798977 (10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14798977.png)
(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cholestenone can be synthesized through several methods, one of which involves the oxidation of cholesterol. A common procedure includes the use of aluminum tert-butoxide in a benzene-acetone mixture. The reaction is carried out at a temperature of 75-85°C for about 8 hours. The product is then purified through crystallization .
Industrial Production Methods: In industrial settings, cholestenone is often produced using microbial transformation of cholesterol. This method employs specific bacteria or fungi that can oxidize cholesterol to cholestenone with high regio- and stereoselectivity. This biotechnological approach is favored for its efficiency and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions: Cholestenone undergoes various chemical reactions, including:
Oxidation: Cholestenone can be further oxidized to produce cholest-4-en-3-one derivatives.
Reduction: It can be reduced to form cholestanol.
Substitution: Various substituents can be introduced at different positions on the cholestenone molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products Formed:
Oxidation: Cholest-4-en-3-one derivatives.
Reduction: Cholestanol.
Substitution: Various substituted cholestenone derivatives.
Applications De Recherche Scientifique
Cholestenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: Cholestenone is studied for its role in cell membrane dynamics and cholesterol metabolism.
Industry: Cholestenone is utilized in the production of steroid hormones and other pharmaceuticals.
Mécanisme D'action
Cholestenone exerts its effects primarily through its interaction with cellular membranes and enzymes. It is known to reduce membrane order and facilitate the flip-flop of lipids across the membrane. Cholestenone also inhibits the biosynthesis of the cell wall in certain bacteria, thereby exhibiting antibacterial properties . The molecular targets include enzymes involved in cholesterol metabolism and cell wall synthesis .
Comparaison Avec Des Composés Similaires
- Cholesterol
- Cholestanol
- Coprostanol
Cholestenone stands out due to its distinct chemical structure and its ability to undergo a variety of chemical transformations, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C27H44O |
|---|---|
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19?,22?,23?,24?,25?,26-,27+/m0/s1 |
Clé InChI |
NYOXRYYXRWJDKP-RNMWJFICSA-N |
SMILES isomérique |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)
![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)


![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)

![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798950.png)

![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)



![tert-butyl N-[(3R)-3-hydroxy-3-methylcyclopentyl]carbamate](/img/structure/B14798976.png)
